![molecular formula C13H14N4O2S B2525762 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide CAS No. 449745-77-1](/img/structure/B2525762.png)
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide
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Overview
Description
The compound "2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide" is a derivative of pyrimidine, which is a biologically significant molecule due to its presence in nucleic acids. The research on pyrimidine derivatives, such as the ones mentioned in the provided papers, often focuses on their potential pharmaceutical applications, including antimicrobial and antiviral activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various chemical reactions. For instance, the synthesis of 5-acylamino-4-amino-6-arylsulfanylpyrimidines is achieved by reacting 3-arylsulfanyl-2-acylamino-3-chloroacrylonitriles with benzamidine, as described in one of the studies . This method provides a route to create a range of pyrimidine derivatives, which can be further modified to produce purine bases, indicating the versatility of the synthetic approaches for these compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. In one study, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate were investigated, revealing the presence of hydrogen-bonded bimolecular ring motifs with graph-set notation R22(8) . These motifs are significant as they mimic the binding mode of carboxylate anions, which is common in 2-aminopyrimidine interactions.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can lead to the formation of various intermolecular and intramolecular hydrogen bonds, which are essential for the stability and biological activity of these compounds. For example, the vibrational spectroscopic study of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide revealed the presence of strong stable hydrogen-bonded N-H...N intermolecular interactions and weaker intramolecular interactions such as C-H...O and N-H...O .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy, along with density functional theory calculations, provide insights into the equilibrium geometry, hydrogen bonding, and vibrational wavenumbers of these compounds . The presence of electronegative substituents, such as a chlorine atom, can lead to changes in geometry and influence the intermolecular contacts within the crystal structure.
Scientific Research Applications
Pyrimidine Derivatives in Scientific Research
Biological Monitoring and Toxicity Studies Pyrimidine derivatives are utilized in various biological studies and toxicity assessments. For instance, pirimicarb, a pyrimidine-based insecticide, undergoes metabolic processing in mammals leading to specific hydroxypyrimidine metabolites detectable in human urine, indicating exposure levels and potential toxicological effects (Hardt, Appl, & Angerer, 1999).
Antibacterial Applications Sulfadiazine, a sulfanilamide (which is structurally related to pyrimidine through its sulfonamide group), demonstrates the importance of pyrimidine analogs in antibacterial treatments. It highlights the efficacy of such compounds against various bacterial infections, reflecting the potential of related compounds in antimicrobial applications (Finland, Strauss, & Peterson, 1941).
Metabolic Pathway Insights Research into the metabolism of compounds like cimetidine (not a pyrimidine derivative but relevant for understanding drug metabolism and effects) can offer insights into how pyrimidine derivatives might be metabolized and affect human health. For example, the study of cimetidine's effects on the oxidative metabolism of estradiol sheds light on drug interactions at the metabolic level, which could be pertinent when considering the metabolic pathways of pyrimidine derivatives (Galbraith & Michnovicz, 1989).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, a lead compound – 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)N-(3-methylphenyl)acetamide – has shown its ability to prevent lethality, reduce the number and severity of seizures, as well as to increase latency period. The molecular docking study has shown the affinity of the lead compound to GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors .
Future Directions
The future directions for “2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide” and similar compounds could involve further exploration of their potential applications. For instance, a new class of anti-tubercular agents has been discovered, and there are prospects for their further structural modification .
properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c14-10-6-11(18)17-13(16-10)20-8-12(19)15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,19)(H3,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMIHVQCGCEMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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